4-methoxy-2,3-dihydro-1H-indene
Description
Properties
CAS No. |
21573-42-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 2,3 Dihydro 1h Indene and Its Derivatives
Established Synthetic Routes to 4-methoxy-2,3-dihydro-1H-indene
The synthesis of this compound, also known as 4-methoxyindane, can be achieved through various established methods. These routes often involve multi-step organic synthesis or catalytic strategies to construct the dihydroindene core.
Multi-step Organic Synthesis Approaches, including Friedel-Crafts Alkylation and Cyclization
A common and traditional approach to synthesizing the 2,3-dihydro-1H-indene scaffold involves intramolecular Friedel-Crafts reactions. masterorganicchemistry.com This electrophilic aromatic substitution reaction is a powerful tool for forming cyclic compounds. masterorganicchemistry.commt.com The process generally starts with a precursor molecule that contains both an aromatic ring and a suitable alkyl chain with a leaving group or a functional group that can generate a carbocation.
In the context of this compound, a typical precursor would be a substituted phenylpropane derivative. For instance, a multi-step synthesis could begin with a Friedel-Crafts acylation reaction, which is less prone to carbocation rearrangement compared to alkylation. mt.com An example of such a sequence might involve the acylation of a methoxybenzene derivative, followed by reduction and subsequent cyclization.
Intramolecular Friedel-Crafts alkylation is particularly effective for forming six-membered rings, such as the one in the tetralin system, and can also be used for five- and seven-membered rings. masterorganicchemistry.com The success of the cyclization is dependent on the stability of the intermediate carbocation and the length of the alkyl chain. For example, 4-phenyl-1-butanol (B1666560) can be cyclized to form tetralin, whereas 3-phenyl-1-butanol (B1593598) tends to undergo dehydration to form alkenes. masterorganicchemistry.com
A key intermediate in some syntheses is 4-methoxy-2,3-dihydro-1H-inden-1-one, which can be further modified. The synthesis of a derivative, (1E)-4-methoxy-2,3-dihydro-1H-inden-1-one hydrazone, highlights the utility of the indenone intermediate. sigmaaldrich.com
Catalytic Synthesis Strategies (e.g., Palladium-catalyzed C(sp³)–H arylation, Cu-catalyzed intramolecular annulation)
Modern synthetic chemistry has increasingly turned to catalytic methods to improve efficiency and selectivity. Palladium and copper catalysts have proven to be particularly valuable in the synthesis of indene (B144670) and its derivatives.
Palladium-catalyzed C(sp³)–H arylation represents a significant advancement in C-H activation chemistry. This strategy allows for the direct formation of a carbon-carbon bond between an aromatic ring and an unactivated C(sp³)–H bond. nih.govrsc.org Intramolecular versions of this reaction are highly effective for constructing cyclic systems like dihydroindenes. nih.gov For example, the intramolecular coupling of N-aryl-N-alkyl carbamates can lead to the formation of indolines, a related heterocyclic structure. nih.gov The development of heterogeneous palladium catalysts, such as palladium-N-heterocyclic carbene (NHC) complexes, has enabled these reactions to be carried out in a more sustainable manner, with the potential for catalyst reuse. nih.gov Mechanistic studies suggest that these heterogeneous systems can operate via a "release and catch" mechanism, where a soluble palladium species is the active catalyst. nih.gov
Copper-catalyzed intramolecular annulation is another powerful tool for the synthesis of cyclic compounds. While specific examples for this compound are not as prevalent in the literature, copper catalysis is widely used for similar transformations. For instance, copper-catalyzed asymmetric three-component reactions have been used to synthesize propargyl amines with high enantioselectivity. beilstein-journals.org
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, new synthetic methods are being developed to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-phase reactions. beilstein-journals.org This technique, which involves grinding or milling reagents together, has been successfully applied to a variety of organic transformations, including Sonogashira couplings and C-H functionalization reactions. beilstein-journals.org For example, rhodium(III)-catalyzed C-H bond functionalization has been demonstrated under mechanochemical conditions at room temperature. beilstein-journals.org
Photocatalytic oxidation is another emerging green chemistry approach. While specific applications to this compound are still being explored, photocatalysis offers a way to drive reactions using light as a renewable energy source. Oxidative cyclization reactions, in general, are a valuable tool for the synthesis of complex molecules from diene precursors. beilstein-journals.orgbohrium.com
Stereoselective and Enantioselective Synthesis of Chiral Analogs of Dihydroindene Derivatives
The development of methods for the stereoselective and enantioselective synthesis of dihydroindene derivatives is of significant interest due to the importance of chiral molecules in pharmaceuticals and materials science. nih.govrsc.org
Stereoselective synthesis aims to control the relative stereochemistry of a molecule. For instance, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for the stereoselective construction of functionalized indene scaffolds. nih.gov
Enantioselective synthesis , which focuses on producing a single enantiomer of a chiral compound, often relies on the use of chiral catalysts or auxiliaries. rsc.org Asymmetric Brønsted acid catalysis, using catalysts like BINOL-derived chiral N-triflyl phosphoramide, has been employed for the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce 1-aminoindenes with high enantioselectivity. rsc.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. For example, organocatalyzed enantioselective [3+2] cycloaddition reactions have been used to synthesize complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives. mdpi.com
Table 1: Examples of Catalytic Systems in Dihydroindene Derivative Synthesis
| Catalytic System | Reaction Type | Product Type | Reference |
| Palladium(II)-bis[N-heterocyclic carbene] | Intramolecular C(sp³)–H arylation | Indolines | nih.gov |
| Rhodium(I) catalyst | Cyclization | Indene derivatives | organic-chemistry.org |
| BINOL-derived chiral N-triflyl phosphoramide | Asymmetric iminium ion cyclization | 1-Aminoindenes | rsc.org |
| Squaramide | [2+1] cycloaddition | Dispiro[indanedione-oxindole-cyclopropane] | mdpi.com |
Precursor Chemistry and Reaction Pathways for this compound Core Formation
The formation of the this compound core relies on the strategic selection of precursors and reaction pathways that facilitate the key bond-forming steps.
A common precursor for the dihydroindene core is a molecule containing a phenyl ring with a three-carbon side chain that can undergo intramolecular cyclization. For example, 3-(3,4,5-trimethoxyphenyl)propanoic acid can be cyclized using polyphosphoric acid (PPA) to form the corresponding trimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov This indenone can then be further functionalized.
Another approach involves the cyclization of acyclic, non-aromatic precursors. For instance, the synthesis of a related compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, was achieved in nine steps starting from an acyclic precursor. whiterose.ac.uk This synthesis involved the introduction of a labeled methyl group, cyclization to form a cyclohexane-1,3-dione, followed by aromatization. whiterose.ac.uk
The choice of precursor is often dictated by the desired substitution pattern on the final dihydroindene product. For example, the synthesis of 4,7-dimethoxy-1(H)-indene can be efficiently achieved by the dehydration of 4,7-dimethoxy-1-indanol using a catalytic amount of p-toluenesulfonic acid. researchgate.net
Table 2: Key Precursors and their Transformation to Dihydroindene Derivatives
| Precursor | Reagent/Catalyst | Product | Reference |
| 3-(3,4,5-trimethoxyphenyl)propanoic acid | Polyphosphoric acid (PPA) | 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one | nih.gov |
| Glutaric monomethyl ester chloride | [¹³C]-Lithium dimethyl cuprate | Methyl 5-oxo-[6-¹³C]-hexanoate | whiterose.ac.uk |
| 4,7-dimethoxy-1-indanol | p-Toluenesulfonic acid | 4,7-dimethoxy-1(H)-indene | researchgate.net |
| 2-Alkenylbenzaldimines | BINOL-derived chiral N-triflyl phosphoramide | 1-Aminoindenes | rsc.org |
Advanced Spectroscopic and Structural Elucidation Studies of 4 Methoxy 2,3 Dihydro 1h Indene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of 4-methoxy-2,3-dihydro-1H-indene and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum of a related compound, 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, key signals include a doublet at δ 7.61 (d, J = 8.7 Hz) corresponding to an aromatic proton, a doublet at δ 6.72 (d, J = 8.7 Hz) for the methoxy-adjacent aromatic proton, a singlet at δ 3.95 for the methoxy (B1213986) group (OCH₃), and multiplets for the dihydroindenone protons between δ 2.98–2.66. The ¹³C NMR spectrum of this derivative shows a characteristic signal for the ketone carbon at δ 203.6 ppm.
For other indene (B144670) derivatives, such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, detailed 1D and 2D NMR analyses have been employed to assign all proton and carbon chemical shifts and their coupling constants. researchgate.net For instance, the protons on C-3 of the indene ring system can appear as an AB system, resulting in two doublets centered around 3.31 and 3.38 ppm. researchgate.net
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound, compiled from data on related structures.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.70 - 7.20 | 110 - 130 |
| Methoxy (OCH₃) | ~3.80 (singlet) | ~55.0 |
| Benzylic CH₂ (C1) | ~2.90 (triplet) | ~30-35 |
| Aliphatic CH₂ (C2) | ~2.10 (quintet) | ~25-30 |
| Aliphatic CH₂ (C3) | ~2.90 (triplet) | ~30-35 |
Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.
Mass Spectrometry (MS) Fragmentation Analysis for Elucidating Metabolic Pathways and Compound Identities of this compound Analogs
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of compounds and for deducing their structure through fragmentation analysis. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that can be used to identify known compounds or to elucidate the structure of novel analogs.
The fragmentation of this compound and its analogs under electron impact (EI) ionization typically involves initial cleavages of the dihydroindene ring and the methoxy group. Common fragmentation pathways for aromatic ethers include the loss of a methyl group (M-15) or a CH₂O group (M-30). youtube.com The indane structure itself can undergo characteristic cleavages of the five-membered ring.
In the context of metabolic studies, MS is crucial for identifying metabolites formed through various biotransformation reactions. For instance, studies on the metabolism of related phenethylamine (B48288) compounds have shown that oxidative deamination and demethylation are common metabolic pathways. researchgate.net These pathways can be tracked by observing the mass shifts in the metabolites compared to the parent drug. For example, N-dealkylation and hydroxylation followed by glucuronidation are common metabolic routes for many pharmaceutical compounds, and these transformations can be readily identified by the characteristic mass increments in the resulting metabolites. researchgate.net
The general fragmentation patterns for substituted indanes can be predicted based on the stability of the resulting carbocations. Alpha-cleavage next to the aromatic ring is a common pathway. The presence of a methoxy group can direct fragmentation, often leading to a prominent ion corresponding to the loss of a methyl radical.
| Parent Ion (M⁺) | Major Fragment Ions (m/z) | Possible Neutral Loss |
| This compound (C₁₀H₁₂O) | 133 | CH₃ |
| 118 | CH₂O | |
| 105 | C₂H₅O | |
| 91 | C₃H₅O |
This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization in this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and electronic properties of molecules.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, characteristic IR absorption bands would include:
C-H stretching (aromatic): ~3000-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
C=C stretching (aromatic): ~1500-1600 cm⁻¹
C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1030-1050 cm⁻¹ (symmetric)
CH₂ bending: ~1450-1470 cm⁻¹
For a related compound, 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, a strong carbonyl (C=O) stretch is observed at 1692 cm⁻¹ and a methoxy C-O vibration at 1241 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic systems, like the one in this compound, typically exhibit characteristic absorption bands. The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indane. The UV-Vis spectrum would likely show absorptions related to the π → π* transitions of the benzene (B151609) ring. Studies on related methoxycarbonylphenyl azides have utilized UV-Vis spectroscopy to observe transient species during photochemical reactions. nih.gov
| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |
| IR Spectroscopy | ~2850-3100 cm⁻¹ | C-H stretching |
| ~1600, 1500 cm⁻¹ | Aromatic C=C stretching | |
| ~1250 cm⁻¹ | Asymmetric C-O-C stretching | |
| ~1040 cm⁻¹ | Symmetric C-O-C stretching | |
| UV-Vis Spectroscopy | ~220 nm, ~270 nm | π → π* transitions of the substituted benzene ring |
X-ray Crystallography and Single-Crystal Diffraction of this compound and its Cocrystals
The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, can be used to modify the physicochemical properties of a compound. X-ray diffraction studies of cocrystals of this compound would provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. This information is valuable for understanding solid-state properties and for crystal engineering.
| Crystallographic Parameter | Information Obtained |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The basic repeating unit of the crystal lattice |
| Space Group | The symmetry of the crystal structure |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell |
| Bond Lengths | The distances between bonded atoms |
| Bond Angles | The angles between adjacent bonds |
| Torsion Angles | The dihedral angles describing the conformation of the molecule |
Computational Chemistry and Theoretical Investigations of 4 Methoxy 2,3 Dihydro 1h Indene
Quantum Chemical Calculations and Electronic Structure Analysis of 4-methoxy-2,3-dihydro-1H-indene
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the examination of molecular properties at the electronic level. These methods are used to determine atomic and molecular properties, providing a theoretical framework to understand the structure and reactivity of molecules like this compound. mdpi.com The electronic structure, which dictates the chemical behavior of a compound, can be meticulously analyzed to predict its stability, reactivity, and spectroscopic characteristics.
Theoretical calculations can determine various molecular properties, including bond lengths, dipole moments, and total energy. epstem.net For instance, the molecular electrostatic potential (MESP) surface can be calculated to identify the most active sites within a molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack. mdpi.com While specific comprehensive quantum chemical analyses for this compound are not extensively published, the methodologies are well-established and could be readily applied to this compound to yield valuable data on its electronic nature.
Density Functional Theory (DFT) has become a popular and powerful computational method for calculating the electronic structure and properties of molecules. mdpi.comnih.gov It offers a practical framework for discussing chemical reactivity through various descriptors derived from the molecule's electron density. mdpi.comcapes.gov.br
A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. capes.gov.br
Global reactivity descriptors, such as chemical potential (µ), hardness (η), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies. mdpi.comcapes.gov.br These descriptors provide a quantitative measure of a molecule's reactivity profile. For example, the electrophilicity index helps to classify molecules based on their propensity to accept electrons. capes.gov.br While specific DFT calculations for this compound are not detailed in the available literature, the application of methods like B3LYP/6-311++G(d,p) could elucidate the reactivity of its indenyl ring system and the influence of the methoxy (B1213986) substituent. mdpi.com Such studies would identify the most probable sites for electrophilic and nucleophilic attacks, guiding synthetic modifications. mdpi.com
Table 1: Key Global Reactivity Descriptors from DFT
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Relates to the electron-donating ability of a molecule. |
| LUMO Energy (ELUMO) | - | Relates to the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and stability. capes.gov.br |
| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. mdpi.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. mdpi.com |
| Electrophilicity Index (ω) | ω = µ² / 2η | Quantifies the electrophilic nature of a molecule. mdpi.com |
Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between a small molecule, such as this compound, and a biological macromolecule, like a protein or a nucleic acid. researchgate.net By simulating the dynamic behavior of the system, MD can reveal binding modes, conformational changes, and the stability of the ligand-receptor complex.
In Silico Prediction of this compound's Biological Target Engagement and Pharmacokinetic Properties
In silico methods are crucial in the early stages of drug discovery for predicting the pharmacokinetic properties and potential biological targets of a compound, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. sciensage.info These predictive models use a molecule's structure to estimate its drug-likeness and behavior in a biological system, helping to reduce the number of compounds that fail in later developmental stages. sciensage.infonih.gov
For this compound, various chemoinformatic tools could be used to predict its ADMET profile. researchgate.net Properties such as water solubility (LogS), cell permeability (as modeled by Caco-2 permeability), and potential for crossing the blood-brain barrier can be estimated. nih.gov The PubChem database provides some computed properties for this compound, such as an XLogP3 value of 2.7, which suggests moderate lipophilicity. nih.gov
Furthermore, in silico tools can predict potential biological targets. Studies on related dihydro-1H-indene derivatives have shown potent antitumor and anti-angiogenic activities, primarily through the inhibition of tubulin polymerization. nih.gov This suggests that tubulin could be a potential biological target for this compound itself, a hypothesis that could be explored through molecular docking and other computational screening methods.
Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties
| Property | Description | Relevance |
| Lipophilicity (e.g., LogP) | The partition coefficient between octanol (B41247) and water, indicating a compound's affinity for fatty versus aqueous environments. | Influences absorption, distribution, and membrane permeability. A value of 2.7 is computed for this compound. nih.gov |
| Water Solubility (LogS) | The logarithm of the molar concentration of a compound in water at a specific temperature. | Crucial for absorption and formulation. nih.gov |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption of drugs. | High permeability suggests good oral absorption potential. nih.gov |
| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux pump that can remove drugs from cells, affecting their bioavailability. | Prediction helps to assess potential for drug resistance and interactions. nih.gov |
| CYP450 Inhibition | Cytochrome P450 enzymes are major players in drug metabolism. | Inhibition can lead to drug-drug interactions and altered clearance. |
| Drug-Likeness Rules | Criteria such as Lipinski's Rule of Five that assess if a compound is likely to be an orally active drug. | Helps to filter out compounds with poor pharmacokinetic profiles. |
Conformational Analysis and Energy Landscape of this compound Derivatives
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformations and the energy landscape is critical, as the three-dimensional shape of a molecule often dictates its biological activity.
Theoretical calculations can be used to perform conformational analysis and map the potential energy surface (PES) of a molecule and its derivatives. ufms.br For the this compound scaffold, the flexibility of the five-membered dihydroindene ring and the orientation of the methoxy group are key conformational features.
Table 3: Structure-Activity Relationship of Dihydro-1H-indene Derivatives as Antiproliferative Agents
| Compound ID (from source) | Core Structure | B-Ring Structure | Activity Highlight (K562 Cell Line) |
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 4-hydroxy-3-methoxyphenyl | Most potent derivative with IC₅₀ values in the nanomolar range (0.028–0.087 µM across four cell lines). nih.gov |
| 15a | 4,5-dimethoxy-2,3-dihydro-1H-indene | 3,4,5-trimethoxyphenyl | ~7-fold decrease in activity compared to 12d. nih.gov |
| 15b | 4-hydroxy-3-methoxy-2,3-dihydro-1H-indene | 3,4,5-trimethoxyphenyl | ~15-fold decrease in activity compared to 12d. nih.gov |
| 12t | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 5'-indole | Maintained significant inhibitory effects at 0.1 µM. nih.gov |
Chemical Reactivity and Derivatization Strategies for 4 Methoxy 2,3 Dihydro 1h Indene
Electrophilic Aromatic Substitution Reactions on the 4-methoxy-2,3-dihydro-1H-indene Core
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃). The methoxy group is a strong activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. masterorganicchemistry.com In the 4-methoxyindane scaffold, the C5 and C7 positions are ortho to the methoxy group, while the para position (C6) is blocked by the fused ring structure. Due to steric hindrance from the adjacent cyclopentyl ring, electrophilic attack is sterically favored at the C5 position over the C7 position.
Common electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield primarily 5-nitro-4-methoxy-2,3-dihydro-1H-indene. youtube.comgoogle.com This is analogous to the nitration of p-anisidine (B42471) (4-methoxyaniline), where the nitro group is introduced ortho to the methoxy group. orgsyn.org Similarly, halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst would predominantly produce the 5-bromo derivative.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-methoxy-2,3-dihydro-1H-indene |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methoxy-2,3-dihydro-1H-indene |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 5-Alkyl-4-methoxy-2,3-dihydro-1H-indene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-methoxy-2,3-dihydro-1H-indene |
Functionalization and Modification of the Indene (B144670) Ring System
The saturated five-membered ring of this compound offers additional sites for chemical modification, primarily at the C1, C2, and C3 positions. The C1 and C3 positions are benzylic, rendering them more reactive towards certain transformations like oxidation and radical substitution.
Oxidation of the C1 position is a common strategy to introduce a carbonyl group, converting the indane scaffold into an indanone. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be employed for this purpose. Functionalization at the C2 position is also well-documented, leading to a variety of derivatives. For example, the synthesis of methyl this compound-2-carboxylate demonstrates that a carboxyl group can be introduced at this position. Further transformations can yield other important intermediates, such as 4-methoxy-2,3-dihydro-1H-inden-2-amine. uni.lu The introduction of nitrile and amine functionalities at the C1 position has also been reported, yielding compounds like this compound-1-carbonitrile and 4-methoxy-2,3-dihydro-1H-inden-1-amine. uni.luuni.lu
Table 2: Examples of Functionalized this compound Derivatives
| Derivative Name | Position of Functionalization | Functional Group |
|---|---|---|
| 4-Methoxy-2,3-dihydro-1H-inden-1-one | C1 | Ketone (=O) |
| 4-Methoxy-2,3-dihydro-1H-inden-1-amine uni.lu | C1 | Amine (-NH₂) |
| This compound-1-carbonitrile uni.lu | C1 | Nitrile (-CN) |
| 4-Methoxy-2,3-dihydro-1H-inden-2-amine uni.lu | C2 | Amine (-NH₂) |
| Methyl this compound-2-carboxylate | C2 | Methyl Ester (-COOCH₃) |
Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety
The functionalized derivatives of this compound are valuable precursors for the synthesis of more complex heterocyclic systems. By utilizing the functional groups introduced onto the indane scaffold as synthetic handles, a variety of fused and appended heterocycles can be constructed. These new molecular architectures are of significant interest in medicinal chemistry and materials science.
For example, 4-methoxy-2,3-dihydro-1H-inden-1-one can serve as a key starting material. Its reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of indeno[1,2-c]pyrazole derivatives. Condensation with hydroxylamine (B1172632) would yield indeno[1,2-c]isoxazoles. Similarly, the amine group in 4-methoxy-2,3-dihydro-1H-inden-2-amine uni.lu can be used in condensation reactions with dicarbonyl compounds to build fused pyrimidine (B1678525) or pyrazine (B50134) rings. The synthesis of related structures, such as 4-methoxy-2,3-dihydro-1H-isoindol-1-one, highlights the utility of methoxy-substituted aromatic precursors in constructing nitrogen-containing heterocycles. uni.lu
Table 3: Potential Heterocyclic Systems from this compound Derivatives
| Starting Derivative | Reagent(s) | Potential Heterocyclic Product |
|---|---|---|
| 4-Methoxy-2,3-dihydro-1H-inden-1-one | Hydrazine (H₂NNH₂) | Indeno[1,2-c]pyrazole |
| 4-Methoxy-2,3-dihydro-1H-inden-1-one | Guanidine | Indeno[1,2-d]pyrimidine |
| 4-Methoxy-2,3-dihydro-1H-inden-2-amine | 1,2-Diketone | Indeno[2,1-b]pyrazine |
| This compound-1-carbonitrile | Sodium Azide (NaN₃) | Indeno[1,2-d]tetrazole |
Catalytic Transformations Involving this compound as a Substrate or Ligand
The this compound framework is relevant in the field of catalysis both as a substrate for transformations and as a component of ligands for transition metal catalysts. ontosight.ai
As a substrate, halogenated derivatives of this compound (e.g., 5-bromo-4-methoxyindane) are ideal candidates for palladium-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction with various arylboronic acids can be used to synthesize 5-aryl-4-methoxy-2,3-dihydro-1H-indene derivatives. semanticscholar.org Such reactions provide a powerful method for constructing complex molecular scaffolds from simple precursors.
As a ligand, the deprotonated form, 4-methoxyindenyl, can be coordinated to a transition metal center. Indenyl ligands are known to impart unique properties to metal complexes, often leading to enhanced catalytic activity compared to their cyclopentadienyl (B1206354) counterparts, an observation termed the "indenyl effect". nih.gov This effect is attributed to the ability of the indenyl ligand to undergo ring-slippage (from η⁵ to η³ coordination), which can facilitate substrate binding and product release during a catalytic cycle. nih.gov The methoxy substituent on the indenyl ligand can further modulate the electronic properties of the metal center, thereby fine-tuning the catalyst's reactivity and selectivity. Such indenylmetal complexes are particularly important in olefin polymerization, where catalysts like zirconocenes are used to produce polymers with specific properties. semanticscholar.orgnih.gov
Table 4: Catalytic Applications of the this compound Scaffold
| Role in Catalysis | Type of Reaction | Example |
|---|---|---|
| Substrate | Palladium-Catalyzed Suzuki Coupling | 5-Bromo-4-methoxyindane + Arylboronic acid → 5-Aryl-4-methoxyindane semanticscholar.org |
| Ligand | Olefin Polymerization | (4-Methoxyindenyl)₂ZrCl₂ + Alkene → Polyalkene semanticscholar.orgnih.gov |
| Ligand | Hydroamination | (4-Methoxyindenyl)₂TiMe₂ + Alkene + Amine → Substituted Amine nih.gov |
| Ligand | C-H Borylation | [(4-Methoxyindenyl)Ir(COD)] + Pinacolborane → Borylated Aromatic nih.gov |
Biological Activities and Pharmacological Insights of 4 Methoxy 2,3 Dihydro 1h Indene Derivatives Excluding Human Clinical Data, Dosage, and Safety/adverse Effects
In Vitro Assays for Target Identification and Mechanism of Action Studies of 4-methoxy-2,3-dihydro-1H-indene Analogs
In vitro assays are fundamental in the early stages of drug discovery to identify biological targets and elucidate the mechanisms through which a compound exerts its effects. For analogs of this compound, a variety of these assays have been employed.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Derivatives of this compound have been evaluated for their inhibitory activity against several key enzymes.
Acetylcholinesterase: While specific data on the inhibition of acetylcholinesterase by this compound derivatives is not extensively detailed in the provided context, the broader class of piperidine-based compounds, which can be conceptually related, has been explored for their effects on the presynaptic choline (B1196258) transporter (CHT), a critical component of the cholinergic system. For instance, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of CHT. nih.gov This suggests a potential area for future investigation for direct this compound analogs.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Certain chalcone (B49325) derivatives incorporating a 2,3-dihydro-1H-inden-1-one structure have shown tyrosinase inhibitory activity. scienceopen.comnih.gov For example, (E)-2-(2,4-dihydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (BID3) was a potent inhibitor of mushroom tyrosinase. scienceopen.com The inhibitory potential is influenced by the substitution pattern on the benzylidene ring. scienceopen.com
Succinate (B1194679) Dehydrogenase (SDH): There is no specific information within the provided search results detailing the inhibition of succinate dehydrogenase by this compound derivatives.
Receptor Binding Profiling
Understanding how a compound interacts with specific receptors is crucial for determining its pharmacological profile.
Retinoic Acid Receptor α (RARα): A series of indene-derived compounds have been designed and synthesized as agonists for the retinoic acid receptor α (RARα), a key regulator of cellular differentiation and apoptosis. mdpi.comnih.gov Notably, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d) demonstrated a moderate binding affinity for RARα and was effective in inducing the differentiation of NB4 cells. mdpi.comnih.gov The indene (B144670) scaffold has been identified as a promising framework for developing novel RARα agonists. mdpi.comnih.gov
Cellular Assays for Phenotypic Screening
Cellular assays provide a more holistic view of a compound's biological effects by assessing its impact on whole cells.
Anticancer activity against cell lines: Numerous studies have highlighted the anticancer potential of this compound derivatives. A series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. nih.govtandfonline.comnih.gov Compound 12d, 2-methoxy-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)phenol, exhibited potent antiproliferative activity against four cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.govtandfonline.comnih.gov This compound was found to induce apoptosis and arrest the cell cycle at the G2/M phase in K562 cells. nih.govtandfonline.com The core of 4,5,6-trimethoxy-2,3-dihydro-1H-indene was found to be crucial for the antiproliferative activities of these derivatives. nih.govtandfonline.com Additionally, 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one has shown promising anticancer activity, inducing apoptosis in MDA-MB-231 breast cancer cells.
Anti-inflammatory effects in cellular models: While the provided information primarily focuses on anticancer activities, the modulation of pathways like the Wnt/β-catenin signaling pathway by some derivatives suggests a potential for anti-inflammatory effects, as this pathway is also implicated in inflammation. However, direct evidence from cellular models of inflammation is not detailed in the search results.
Preclinical Pharmacological Investigations of this compound in Animal Models
Preclinical studies in animal models are essential for evaluating the in vivo efficacy and understanding the mechanistic insights of drug candidates.
In vivo assays have demonstrated the anti-tumor and anti-angiogenic activity of certain this compound derivatives. nih.gov For instance, compound 12d, a tubulin polymerization inhibitor, was shown to prevent tumor generation and inhibit tumor proliferation and angiogenesis in animal models without significant toxicity. nih.govtandfonline.com These findings underscore the potential of this class of compounds as novel anticancer agents. nih.gov
Exploration of Biological Targets and Signaling Pathways Modulated by this compound Derivatives
Identifying the specific molecular targets and signaling pathways affected by these compounds is key to understanding their therapeutic potential and for the development of more targeted agents.
Tubulin Polymerization: A significant target for a class of this compound derivatives is tubulin. nih.govtandfonline.comnih.gov Compound 12d was identified as a tubulin polymerization inhibitor that binds to the colchicine (B1669291) site. nih.govtandfonline.comnih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. nih.govtandfonline.comnih.gov
IAP Proteins: There is no specific information within the provided search results detailing the modulation of Inhibitor of Apoptosis Proteins (IAPs) by this compound derivatives.
Neurotransmitter Systems: The inhibition of the presynaptic choline transporter (CHT) by 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) derivatives indicates a direct modulation of the cholinergic neurotransmitter system. nih.gov This highlights the potential for developing compounds that target specific components of neurotransmission for the treatment of neurological and psychiatric disorders. nih.gov
Wnt/β-catenin Signaling Pathway: Some pyrrole (B145914) and indole (B1671886) derivatives, which can be structurally diverse, have been shown to inhibit the Wnt/β-catenin signaling pathway. unito.it While not directly this compound derivatives, this finding suggests that related heterocyclic compounds could be designed to target this critical pathway involved in cancer and other diseases. unito.it
Structure-Activity Relationships (SAR) for Biological Potency of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds.
For the tubulin-inhibiting dihydro-1H-indene derivatives, SAR studies revealed the importance of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core for antiproliferative activity. nih.govtandfonline.com Modifications to this core, such as changing the trimethoxy pattern to dimethoxy, resulted in a significant decrease in activity. nih.govtandfonline.com The nature of the B ring in these compounds also plays a critical role, with a 4-hydroxy-3-methoxyphenyl group (as in compound 12d) or a 2,3-dihydrobenzofuran-5-yl group leading to potent anticancer effects. nih.govtandfonline.com Furthermore, introducing an indole ring into the structure could maintain antiproliferative activity to some extent. nih.govtandfonline.com
In the case of the RARα agonists, the SAR is not as explicitly detailed in the provided text, but the data suggests that variations in the substituent at the 3-position of the indene ring and the nature of the linker to the benzoic acid moiety influence the binding affinity and differentiation-inducing potential. mdpi.comnih.gov
For the CHT inhibitors, SAR exploration of 4-methoxy-3-(piperidin-4-yl)oxy benzamides indicated that benzylic heteroaromatic amide moieties were the most potent. nih.gov Additionally, the 3-(piperidin-4-yl)oxy substituent was favored over alkyl ether changes. nih.gov
Advanced Analytical Methodologies for 4 Methoxy 2,3 Dihydro 1h Indene in Research Contexts
Chromatographic Separation Techniques for 4-methoxy-2,3-dihydro-1H-indene and its Related Compounds (e.g., HPLC, GC)
Chromatographic techniques are fundamental for isolating this compound from reaction mixtures, byproducts, or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, chosen based on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally sensitive compounds. For this compound, which is an aromatic compound, reversed-phase HPLC is typically the method of choice. researchgate.netijpbs.com A nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is achieved by meticulously adjusting the mobile phase composition, which typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. Method development involves a systematic approach to optimize conditions such as mobile phase gradient, flow rate, and column temperature to achieve the best possible separation based on criteria like resolution and peak shape. youtube.com Detection is commonly performed using a UV detector set at a wavelength where the methoxy-substituted aromatic ring exhibits strong absorbance. nih.gov
Gas Chromatography (GC): GC is highly effective for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall. For indane derivatives, columns with stationary phases like Rxi®-5Sil MS or Rxi®-1Sil MS are often utilized. nih.gov In some cases, particularly for related compounds containing polar functional groups like amines (e.g., aminoindanes), derivatization may be employed to improve chromatographic behavior, reduce peak tailing, and enhance selectivity. nih.gov
Interactive Table 1: Typical Chromatographic Conditions for Analysis of Indane Derivatives This table summarizes common starting parameters for developing HPLC and GC methods for compounds structurally related to this compound.
| Parameter | HPLC | GC |
| Column | Reversed-Phase C18, (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Capillary (e.g., Rxi®-5Sil MS, 30 m x 0.25 mm) nih.gov |
| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.net | 1.0 - 2.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detection Wavelength | ~220-280 nm (based on UV absorbance of the aromatic ring) | N/A |
| Injection Temperature | N/A | 250 - 280 °C |
| Oven Temperature Program | N/A | Gradient, e.g., 100 °C hold, ramp to 300 °C |
Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Detection and Quantification of this compound in Complex Research Matrices
For unambiguous identification and sensitive quantification, chromatographic systems are often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. As components elute from the GC column, they enter the ion source of the mass spectrometer where they are fragmented into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries, such as the NIST Mass Spectral Library. nist.gov GC-MS is a standard method for the analysis of indane derivatives and is frequently used in forensic and metabolic studies. nih.govnih.gov The technique provides structural information that can differentiate between isomers based on their unique fragmentation patterns and retention times. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing compounds in highly complex samples. It involves coupling an HPLC system to a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte (e.g., the protonated molecule [M+H]⁺ of this compound), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. This technique is particularly valuable for analyzing metabolites or derivatives in biological fluids. Predicted mass spectrometry data, including the mass-to-charge ratio (m/z) of potential adducts, is essential for method development.
Interactive Table 2: Predicted Mass Spectrometry Data for this compound Derivatives This table shows predicted m/z values for common adducts of this compound derivatives, which are critical for setting up LC-MS/MS detection methods.
| Derivative Compound Name | Molecular Formula | Adduct | Predicted m/z |
| 4-methoxy-2,3-dihydro-1H-inden-1-amine | C₁₀H₁₃NO | [M+H]⁺ | 164.10700 |
| This compound-1-carboxylic acid | C₁₁H₁₂O₃ | [M-H]⁻ | 191.07136 |
| This compound-1-carbonitrile | C₁₁H₁₁NO | [M+H]⁺ | 174.09134 |
Spectrophotometric and Electrochemical Methods for this compound Detection and Characterization
Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for detection and characterization.
Spectrophotometric Methods: UV-Visible spectrophotometry is based on the absorption of light by molecules with chromophores. The substituted benzene (B151609) ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. A full-wavelength UV scan can determine the wavelength of maximum absorbance (λmax), which can then be used for quantitative analysis using the Beer-Lambert law. While direct spectrophotometry may lack the selectivity for complex mixtures, it is widely used as a detection method in HPLC. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can also predict the UV-Visible spectra and electronic transitions of aromatic molecules, aiding in their characterization. researcher.life
Electrochemical Methods: Electrochemical methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used to study the redox properties of this compound. The methoxy (B1213986) group on the aromatic ring influences its oxidation potential. acs.org Voltammetric analysis involves applying a varying potential to an electrode and measuring the resulting current, which corresponds to the oxidation or reduction of the analyte. nih.gov This technique can provide information about the electrochemical behavior of the molecule. Furthermore, this principle can be applied to develop highly sensitive electrochemical sensors. By modifying electrode surfaces with materials like graphene or specific antibodies, sensors can be designed for the rapid and selective detection of target molecules, a strategy that has been successfully applied to other aromatic compounds. nih.govmdpi.com The electrochemical oxidation of aromatic compounds at an anode can be a key detection mechanism. nih.govacs.org
Development of High-Throughput Screening Assays for this compound Derivatives
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological or chemical activity. In the context of this compound, HTS assays are instrumental in drug discovery and materials science for identifying derivatives with desired properties.
The process typically involves the synthesis of a "library" of structurally related derivatives of the parent compound. These libraries are then tested using an automated assay. For example, novel indane derivatives have been screened for antioxidant activity using assays that measure the scavenging of free radicals like DPPH•+ and ABTS•+. mdpi.com In such an assay, the ability of each compound to quench the color of the radical solution is measured spectrophotometrically in a multi-well plate format. The results, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the activity), allow for the rapid identification of the most potent compounds in the library. mdpi.com This approach enables the efficient exploration of structure-activity relationships, guiding the rational design of new molecules with enhanced efficacy.
Applications of 4 Methoxy 2,3 Dihydro 1h Indene Beyond Traditional Medicinal Chemistry
Role of 4-methoxy-2,3-dihydro-1H-indene in Materials Science and Polymer Chemistry
The rigid, bicyclic framework of the indane group, which combines an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring, provides a foundation for creating polymers with unique thermal and mechanical properties. While direct polymerization of this compound is not extensively documented, the broader class of polyindane resins demonstrates the potential utility of this structural motif.
Polyindanes are known for their high glass transition temperatures (Tg), low moisture absorption, and low dielectric constants, making them valuable in specialized applications. google.com For instance, polyindane resins are utilized as processing aids for engineering thermoplastics, enhancing their workability without significantly compromising their desirable properties. googleapis.com They have also found application in adhesive formulations, where their unique balance of aliphatic and aromatic character provides good compatibility with various elastomer blends. google.com The rigid structure of the indane backbone contributes to a high glass transition temperature in the final adhesive product. google.com
The synthesis of polyindanes can be achieved through cationic polymerization of precursors like diisopropenylbenzene. googleapis.com Although polymers based on unfunctionalized polyindanes can be brittle, functionalized versions, such as polyindanebisphenols, have been developed to create thermosetting and thermoplastic polymers with improved mechanical properties. google.com Given these precedents, this compound could potentially serve as a monomer or a co-monomer in the synthesis of novel polymers. The methoxy (B1213986) group could influence the polymer's solubility, reactivity, and electronic properties, potentially leading to materials with tailored characteristics for specific applications, such as advanced coatings or high-performance composites.
Table 1: Properties of Polyindane Resins and Their Applications
| Property | Description | Application |
| High Glass Transition Temperature (Tg) | The rigid indane backbone restricts polymer chain mobility, leading to a high Tg. google.com | Engineering thermoplastics, googleapis.com Adhesives google.com |
| Low Moisture Absorption | The hydrophobic nature of the hydrocarbon structure results in low water uptake. google.com | Materials for electronic applications google.com |
| Low Dielectric Constant | The nonpolar structure contributes to a low dielectric constant. google.com | Insulating materials in electronics google.com |
| Good Compatibility | The blend of aliphatic and aromatic characteristics allows for compatibility with a range of other polymers. google.com | Adhesive formulations google.com |
Utilization of this compound as a Chemical Probe or Research Tool in Biological and Organic Systems
The this compound scaffold serves as a valuable building block for creating more complex molecules used as chemical probes and research tools. Its defined three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for interacting with biological targets or participating in specific chemical reactions.
In biological research, derivatives of this compound have been synthesized to act as inhibitors for specific enzymes or protein-protein interactions. For example, the core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene has been instrumental in the design of tubulin polymerization inhibitors. nih.gov These compounds are used as research tools to study the cytoskeleton's role in cellular processes like mitosis and cell division. nih.gov The indane framework provides a rigid scaffold upon which different substituents can be placed to optimize binding affinity and selectivity for the target protein.
The methoxy group on the 4-position of the indane ring can also play a direct role in the functionality of a chemical probe. Methoxy groups are known to influence the electronic properties of aromatic systems and can act as hydrogen bond acceptors. In the context of fluorescent probes, a methoxy substituent can enhance the quantum yield and sensitivity of the probe. For instance, the introduction of a 4-methoxy group to a naphthalimide-based fluorescent probe was shown to improve its detection sensitivity for zinc ions. mdpi.comnih.gov This suggests that a this compound moiety could potentially be incorporated into the design of novel fluorescent probes for detecting specific analytes in biological or chemical systems.
Contributions of the this compound Scaffold to Agrochemical Research
The indane scaffold is a recognized "privileged structure" in the development of new agrochemicals, including insecticides and herbicides. Its rigid framework and the ability to introduce diverse functional groups allow for the fine-tuning of biological activity against specific pests and weeds while potentially minimizing off-target effects.
Several commercial and investigational pesticides contain the indane structural motif. mdpi.com The development of novel insecticides is one area where the indane scaffold has shown significant promise. For example, derivatives of indane have been incorporated into new classes of anthranilic diamide (B1670390) insecticides. mdpi.com Structure-activity relationship (SAR) studies on these compounds revealed that the indane moiety had a significant positive effect on insecticidal activity. mdpi.com
The versatility of the indane core also extends to herbicide research. The concept of "scaffold hopping," where a known active chemical structure is modified to create novel compounds with improved properties, is a common strategy in agrochemical discovery. researchgate.net The indane framework can be used as a replacement for other cyclic structures in known herbicides to generate new intellectual property and potentially enhance efficacy or selectivity. Biocatalysis, using microorganisms to perform specific chemical transformations, has also been employed to create chiral indane derivatives as precursors for agrochemicals. mdpi.com
While direct research on this compound in agrochemicals is not widely published, its potential contribution can be inferred from the broader success of the indane scaffold in this field. The methoxy group could influence the compound's uptake, translocation, and metabolism in plants and insects, as well as its environmental persistence.
Table 2: Examples of Indane Scaffolds in Agrochemical Research
| Agrochemical Class | Role of Indane Scaffold | Example/Finding | Reference |
| Insecticides | Core structural component | Incorporation into novel anthranilic diamide insecticides enhanced activity against Mythimna separata. | mdpi.com |
| Herbicides | Scaffold hopping to create novel compounds | Used to modify existing herbicide structures to improve properties and generate new intellectual property. | researchgate.net |
| Agrochemical Precursors | Chiral building blocks | Biotransformation of indene (B144670) derivatives by fungi to produce optically active precursors for agrochemicals. | mdpi.com |
Exploration of this compound in Optoelectronic Devices or Sensors
The application of this compound in optoelectronic devices and sensors is an emerging area of research, largely based on the electronic properties of the indane scaffold and its derivatives. The fusion of an aromatic ring with a non-aromatic five-membered ring creates a system with tunable electronic energy levels, which is a key requirement for materials used in organic electronics.
Derivatives of indane, such as indandiones, have been investigated for their potential in sensor applications. The electron-accepting nature of the indandione core makes it suitable for creating push-pull dyes that can be used for ion sensing. nih.gov By functionalizing the indandione with a crown ether, a sensor capable of changing its optical properties upon binding to metal cations was developed. nih.gov This demonstrates the potential of the indane framework as a platform for designing chemical sensors.
More complex, π-expanded systems incorporating indole (B1671886) and indolizine (B1195054) moieties, which share structural similarities with the indane system, have been synthesized and shown to possess interesting optoelectronic properties. These compounds exhibit vivid colors and fluorescence across the visible spectrum and have enhanced stability, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemrxiv.org
While direct studies on the optoelectronic properties of this compound are limited, its structure suggests potential in this area. The methoxy group, being an electron-donating group, can modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its absorption and emission spectra. This could allow for the rational design of materials with specific optical and electronic characteristics for use in organic semiconductors, photovoltaics, or as components in fluorescent sensors.
Challenges and Future Perspectives in Research on 4 Methoxy 2,3 Dihydro 1h Indene
Challenges in the Synthesis and Scale-Up of 4-methoxy-2,3-dihydro-1H-indene and its Complex Analogs
The synthesis of this compound and its more intricate analogs presents several challenges, particularly concerning efficiency, selectivity, and scalability. While numerous methods exist for constructing the indane core, these often require multi-step procedures, harsh reaction conditions, and the use of toxic reagents, which can limit their industrial applicability. nih.gov
A significant hurdle lies in achieving regioselectivity during the functionalization of the indane scaffold. For instance, selective bromination of the cyclopentanone (B42830) ring of indanone precursors is crucial for subsequent carbon-carbon bond-forming reactions, yet it can lead to a mixture of mono- and di-brominated products.
Emerging Methodologies and Technologies Applicable to this compound Research
To overcome the challenges in synthesis and to accelerate the discovery of new derivatives, researchers are increasingly turning to emerging methodologies and technologies. These innovative approaches offer the potential for more efficient, selective, and sustainable production of this compound and its analogs.
Flow Chemistry: Continuous flow chemistry is a promising technology that can address many of the challenges associated with traditional batch synthesis. researchgate.netresearchgate.netnih.gov By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. illinois.edu This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.govmdpi.com The application of flow chemistry has been successfully demonstrated in the synthesis of various pharmaceutical ingredients and could be instrumental in the scalable and sustainable production of this compound derivatives. researchgate.netresearchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, is another rapidly advancing field with significant potential for the production of chiral indane derivatives. mdpi.comnih.govnih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.comnih.gov For instance, biocatalytic methods have been developed for the synthesis of chiral alcohols and amines, which are key functional groups in many bioactive molecules. nih.gov The application of biocatalysis to the synthesis of optically active this compound precursors could provide a more sustainable and efficient route to these valuable compounds. mdpi.comchimia.chresearchgate.net
Computational Chemistry: In silico methods, including computational chemistry and molecular modeling, are playing an increasingly important role in modern drug discovery. These techniques can be used to predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This rational design approach can significantly reduce the time and cost associated with drug development.
Potential for Rational Design and Targeted Modification of this compound Derivatives
The this compound scaffold serves as a "privileged structure," meaning it can be modified to interact with a variety of biological targets. nih.govresearchgate.net This versatility makes it an excellent starting point for the rational design and targeted modification of new therapeutic agents.
Recent studies have highlighted the potential of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors with anti-angiogenic and antitumor activity. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have been able to identify key structural features that contribute to the biological activity of these compounds. For example, modifications to the substituents on the B-ring of the indane core have been shown to significantly impact their antiproliferative effects. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives against the K562 cell line, demonstrating the impact of structural modifications on their potency. nih.gov
| Compound | B-ring Substituent | Inhibition Rate (%) at 1 µM |
| 12a | 4-methoxybenzyl | >50 |
| 12d | 4-hydroxy-3-methoxyphenyl | >50 (high inhibitory effect at 0.1 µM) |
| 12j | 3,4,5-trimethoxyphenyl | >50 (high inhibitory effect at 0.1 µM) |
| 12q | 2,3-dihydrobenzofuran-5-yl | >50 (high inhibitory effect at 0.1 µM) |
These findings underscore the importance of the trimethoxy substitution on the indene (B144670) core for maintaining high antiproliferative activity. nih.gov Further rational design and targeted modifications of the this compound scaffold, guided by computational modeling and SAR studies, hold great promise for the development of novel and more effective therapeutic agents.
Interdisciplinary Approaches and Collaborations in Advancing this compound Research
The successful development of new drugs based on the this compound scaffold will require a concerted effort from researchers across multiple disciplines. Interdisciplinary collaborations between medicinal chemists, biologists, pharmacologists, and computational scientists are essential to navigate the complexities of modern drug discovery. tudublin.iecollaborativedrug.com
For example, the design and synthesis of novel indane derivatives by medicinal chemists can be guided by the biological insights provided by cell biologists and pharmacologists. nih.govtudublin.ie In turn, the evaluation of these compounds in biological assays can provide valuable feedback for further chemical optimization. Computational chemists can play a crucial role in this iterative process by developing predictive models that can accelerate the identification of lead compounds.
Collaborative drug discovery projects, often involving partnerships between academic institutions and pharmaceutical companies, are becoming increasingly common. collaborativedrug.com These collaborations can leverage the complementary expertise and resources of each partner to accelerate the translation of basic research findings into new medicines. The advancement of research on this compound and its derivatives will undoubtedly benefit from such synergistic and interdisciplinary approaches.
Q & A
Q. What are the common synthetic routes for preparing 4-methoxy-2,3-dihydro-1H-indene derivatives?
- Methodological Answer: The synthesis typically involves esterification of this compound-2-carboxylic acid with methanol using strong acid catalysts (e.g., H₂SO₄ or HCl) . Multi-step routes may start with 4-methoxybenzaldehyde and malonic acid derivatives, followed by cyclization and functionalization. For halogenated analogs (e.g., bromo or chloro derivatives), electrophilic substitution reactions are employed, often requiring inert atmospheres to prevent oxidation .
Q. What spectroscopic techniques are used to characterize these compounds?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while PubChem-derived InChI keys and structural data ensure consistency with known standards .
Q. What biological activities are reported for halogenated dihydroindene derivatives?
- Methodological Answer: 5-Bromo-6-chloro derivatives exhibit antimicrobial and anticancer properties, likely due to halogen-induced electrophilicity enhancing interactions with biological targets . Ethyl 1-oxo analogs show apoptosis induction in cancer cells via IAP protein inhibition and caspase activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of carboxylate esters?
- Methodological Answer: Catalyst selection (e.g., H₂SO₄ vs. HCl) impacts esterification efficiency. Temperature control (60–80°C) minimizes side reactions, while purification via fractional distillation or crystallization enhances purity . For halogenation, optimizing stoichiometry of Br₂ or Cl₂ and reaction time reduces byproducts .
Q. How do substituent positions influence reactivity in substitution reactions?
- Methodological Answer: Bromine at position 2 (2-bromo derivatives) increases nucleophilic substitution rates due to its polarizability and leaving-group ability. Comparative studies show chloro and fluoro analogs exhibit lower reactivity, necessitating harsher conditions (e.g., AgNO₃ catalysis) . Steric effects from methoxy groups at position 4 further modulate regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Methodological Answer: Conduct standardized bioassays (e.g., IC₅₀ measurements in consistent cell lines) to control variability. Computational docking studies can rationalize discrepancies by correlating substituent electronic profiles (e.g., Hammett σ values) with target binding affinities . For example, fluoro derivatives may exhibit reduced activity compared to bromo analogs due to lower electrophilicity .
Q. What mechanistic insights explain selectivity in oxidation reactions?
- Methodological Answer: Oxidation of this compound to ketones proceeds via acid-catalyzed enol intermediate formation. Deuterium-labeling studies confirm protonation at the α-carbon dictates ketone vs. acid product ratios. Competing pathways (e.g., overoxidation to carboxylic acids) are suppressed by using mild oxidants like PCC .
Key Recommendations for Experimental Design
- Synthetic Optimization: Use Design of Experiments (DoE) to screen catalyst, temperature, and solvent combinations .
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Data Validation: Cross-reference spectral data with PubChem entries to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
